molecular formula C18H25NO B5067884 3-CYCLOHEXYL-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE

3-CYCLOHEXYL-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE

Cat. No.: B5067884
M. Wt: 271.4 g/mol
InChI Key: SEWZKLBQGYRCJF-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE is a complex organic compound with the molecular formula C16H21NO This compound is known for its unique structure, which includes a cyclohexyl group attached to a quinoline moiety through a propanone linkage

Preparation Methods

The synthesis of 3-CYCLOHEXYL-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE typically involves several steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Propanone Linkage Formation: The final step involves the formation of the propanone linkage through a Claisen condensation reaction between the cyclohexyl-quinoline intermediate and an appropriate ketone.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-CYCLOHEXYL-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives can be formed using reagents like phosphorus tribromide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives, depending on the reaction conditions and catalysts used.

Scientific Research Applications

3-CYCLOHEXYL-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is being conducted on its potential therapeutic properties, including its use as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

3-CYCLOHEXYL-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE can be compared with similar compounds such as:

    3,4-Dihydro-1,3,5-triazin-2(1H)-one: This compound has a similar quinoline structure but differs in its functional groups and reactivity.

    6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: This compound shares the dihydroquinoline core but has different substituents, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclohexyl-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(13-12-15-7-2-1-3-8-15)19-14-6-10-16-9-4-5-11-17(16)19/h4-5,9,11,15H,1-3,6-8,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWZKLBQGYRCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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